molecular formula C24H21ClFN3O3S B11433473 N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide

Cat. No.: B11433473
M. Wt: 486.0 g/mol
InChI Key: BLKFLSDANOIFEF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a dihydrothiophene ring, substituted at position 3 with a propanamide chain bearing a 4-chlorophenyl ethyl group and a 2-fluorophenyl methyl group. The thienopyrimidine scaffold is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications . The 4-chlorophenyl and 2-fluorophenyl substituents likely enhance lipophilicity and target binding, while the propanamide linkage may improve metabolic stability compared to ester-based analogs .

Properties

Molecular Formula

C24H21ClFN3O3S

Molecular Weight

486.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30)

InChI Key

BLKFLSDANOIFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the 4-chlorophenyl and 2-fluorophenyl groups through nucleophilic substitution reactions. The final step includes the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key substituents in similar compounds include:

  • Aryl groups (e.g., 4-bromophenyl, 3,4-difluorophenyl) influencing kinase inhibition .
  • Sulfonamide and triazole moieties enhancing antibacterial and antitumor activity .
  • Pyrido[1,2-a]pyrimidin-3-yl propanamide derivatives with dihydroxyphenyl groups showing high docking scores (−38.7 kcal/mol) in binding studies .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Groups : Compounds with 4-chlorophenyl substituents (e.g., 19b) exhibit enhanced anticancer activity, likely due to increased hydrophobicity and target engagement .
  • Fluorophenyl Groups: The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in kinase inhibitors .
  • Propanamide Linkers : Propanamide chains (vs. ester or sulfonamide) improve stability, as observed in ZINC000096231695 (−38.7 kcal/mol docking score) .

Research Findings and Mechanistic Insights

  • Anticancer Activity: Thieno[3,2-d]pyrimidines with chlorophenyl groups (e.g., 19b) disrupt tubulin polymerization and induce apoptosis in HeLa cells . The target compound’s fluorophenyl substitution may similarly inhibit kinases like CK1δ/ε .
  • Antimicrobial Activity: Spiro-thienopyrimidines (MIC = 8 μg/mL) target bacterial topoisomerase II, suggesting the target compound’s dihydrothiophene ring could mimic this mechanism .
  • Kinase Inhibition: Aryl-substituted thienopyrimidines (e.g., 125a–j) show nanomolar IC₅₀ values against CK1δ/ε, driven by π-π stacking with kinase active sites .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its anticancer properties, neuropharmacological effects, and interactions with various biological targets.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[3,2-d]pyrimidin derivative
  • Substituents :
    • 4-chlorophenyl ethyl group
    • 2-fluorophenyl methyl moiety
    • Propanamide functional group

Anticancer Activity

Several studies have reported on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has shown promising activity against various cancer cell lines.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cancer cell proliferation.
    • Induction of apoptosis through mitochondrial pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)8.0Kinase inhibition
HeLa (Cervical)4.5Mitochondrial pathway activation

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neurotransmitter systems.

  • GABA Uptake Inhibition : Preliminary studies suggest that the compound may inhibit GABA uptake in neuronal cells, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy.

Table 2: Neuropharmacological Activity

Activity TypeEffectReference
GABA Uptake InhibitionSignificant inhibition
Antidepressant-like EffectsModerate efficacy

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal demonstrated that the compound exhibited potent cytotoxicity against multiple cancer cell lines. The research utilized multicellular spheroids to better mimic in vivo conditions and found that the compound effectively reduced tumor viability by inducing apoptosis.
    "The compound significantly decreased cell viability in a dose-dependent manner across various cancer types" .
  • Neuropharmacological Assessment :
    Another research effort focused on the neuropharmacological properties of thieno[3,2-d]pyrimidine derivatives. The findings indicated that these compounds could modulate neurotransmitter levels and showed promise as potential treatments for neurodegenerative diseases.
    "Our results indicate that thieno[3,2-d]pyrimidines may serve as lead compounds for developing new neuroprotective agents" .

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